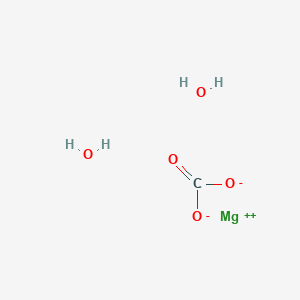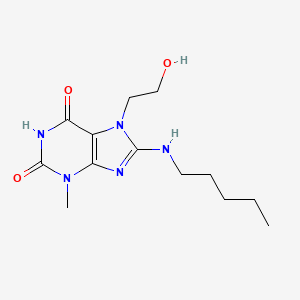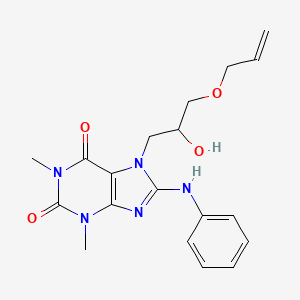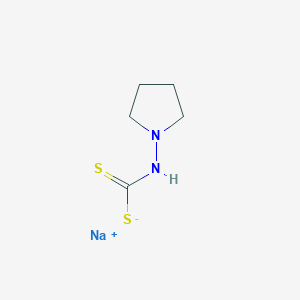
Barringtonite
Descripción general
Descripción
Barringtonite is a hydrous magnesium carbonate mineral with the chemical formula MgCO₃·2H₂O . It was first discovered in Barrington Tops, New South Wales, Australia, and named after its place of discovery . This mineral is typically found as nodular encrustations on the surface of olivine basalt . This compound is colorless and transparent, with a triclinic crystal structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barringtonite can be synthesized in the laboratory by reacting a soluble magnesium salt, such as magnesium chloride, with sodium bicarbonate under controlled conditions. The reaction is as follows: [ \text{MgCl}_2(aq) + 2 \text{NaHCO}_3(aq) \rightarrow \text{MgCO}_3(s) + 2 \text{NaCl}(aq) + \text{H}_2\text{O}(l) + \text{CO}_2(g) ]
Industrial Production Methods: In industrial settings, this compound can be produced through a high-pressure carbon dioxide carbonation reaction in a magnesium-containing aqueous solution. The process involves filtration, drying, and crushing to obtain fine ceramic magnesium carbonate .
Types of Reactions:
Carbonation: this compound can undergo carbonation reactions, where it reacts with carbon dioxide to form magnesium bicarbonate.
Decomposition: When heated, this compound decomposes to form magnesium oxide and carbon dioxide.
Common Reagents and Conditions:
Carbonation: Carbon dioxide gas is bubbled through an aqueous solution containing magnesium ions.
Decomposition: Heating this compound to temperatures around 350°C results in its decomposition.
Major Products:
Carbonation: Magnesium bicarbonate.
Decomposition: Magnesium oxide and carbon dioxide.
Aplicaciones Científicas De Investigación
Barringtonite has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other magnesium compounds.
Biology: Studied for its role in biomineralization processes.
Mecanismo De Acción
The mechanism by which barringtonite exerts its effects is primarily through its chemical reactivity. In antacid formulations, it neutralizes stomach acid by reacting with hydrochloric acid to form magnesium chloride, water, and carbon dioxide. The molecular targets include gastric acid in the stomach, and the pathways involved are the neutralization reactions that reduce acidity.
Comparación Con Compuestos Similares
Magnesite (MgCO₃): An anhydrous form of magnesium carbonate.
Nesquehonite (MgCO₃·3H₂O): A trihydrate form of magnesium carbonate.
Lansfordite (MgCO₃·5H₂O): A pentahydrate form of magnesium carbonate.
Comparison:
Hydration States: While magnesite is anhydrous, nesquehonite and lansfordite have higher hydration states compared to this compound.
This compound’s distinct properties and its formation under specific environmental conditions make it a valuable mineral for various scientific and industrial applications.
Propiedades
IUPAC Name |
magnesium;carbonate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Mg.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYIGTRJOAQUPJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4MgO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893027 | |
| Record name | Barringtonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5145-48-2 | |
| Record name | Barringtonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B8008327.png)


![8-[2-(Dimethylamino)ethylamino]-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]purine-2,6-dione](/img/structure/B8008347.png)

![8-(Butylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B8008353.png)
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B8008364.png)




